(Hept-1-ene-1-sulfinyl)benzene
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Overview
Description
(Hept-1-ene-1-sulfinyl)benzene is an organic compound characterized by the presence of a sulfinyl group attached to a heptene chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Hept-1-ene-1-sulfinyl)benzene typically involves the reaction of hept-1-ene with a sulfinylating agent in the presence of a catalyst. One common method involves the use of sulfinyl chlorides or sulfinyl bromides under controlled temperature and pressure conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfinylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(Hept-1-ene-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to a thioether using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thioether derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.
Scientific Research Applications
(Hept-1-ene-1-sulfinyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Hept-1-ene-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(Hept-1-ene-1-sulfonyl)benzene: Similar structure but with a sulfonyl group instead of a sulfinyl group.
(Hept-1-ene-1-thio)benzene: Contains a thioether group instead of a sulfinyl group.
(Hept-1-ene-1-oxy)benzene: Features an ether linkage instead of a sulfinyl group.
Uniqueness
(Hept-1-ene-1-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic and research applications, distinguishing it from its analogs.
Properties
CAS No. |
61187-66-4 |
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Molecular Formula |
C13H18OS |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
hept-1-enylsulfinylbenzene |
InChI |
InChI=1S/C13H18OS/c1-2-3-4-5-9-12-15(14)13-10-7-6-8-11-13/h6-12H,2-5H2,1H3 |
InChI Key |
QVKQKVWOIXOGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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